2,5-Dihydrofuran
Overview
Description
Synthesis Analysis
The synthesis of 2,5-Dihydrofuran and its derivatives is an area of keen interest among researchers. Techniques for synthesizing these compounds involve various strategies, including the amine-promoted Petasis borono-Mannich reaction, which allows for the efficient synthesis of functionalized 2,5-dihydrofurans from simple starting materials (Cui et al., 2013). Another approach involves enhancing the catalytic dehydration-hydrogenation of 2,5-diformylfuran dioxime, leading to high yields of promising monomers derived from biomass (Xu et al., 2018).
Molecular Structure Analysis
2,5-Dihydrofuran's molecular structure is pivotal in its chemical behavior and the variety of reactions it can undergo. Its structure allows for functionalization at various positions, leading to the synthesis of diverse compounds with potential applications in various fields. The molecular structure of 2,5-dihydrofuran derivatives has been elucidated through various synthetic and analytical techniques, providing insights into their reactivity and potential uses.
Chemical Reactions and Properties
Chemical reactions involving 2,5-Dihydrofuran are diverse, including palladium-mediated allylic substitution reactions that facilitate the synthesis of 2,5-disubstituted-2,5-dihydrofurans (Williams & Evans, 2005). These reactions are instrumental in preparing both symmetrical and unsymmetrical products, showcasing the compound's versatility.
Physical Properties Analysis
The physical properties of 2,5-Dihydrofuran, such as its boiling point, melting point, and solubility, are crucial for its practical applications in synthesis. These properties determine the conditions under which 2,5-Dihydrofuran can be manipulated and used in chemical reactions, affecting its overall utility in organic synthesis.
Chemical Properties Analysis
2,5-Dihydrofuran exhibits a range of chemical properties that make it a valuable compound in organic chemistry. Its ability to undergo electrosynthesis without the need for lead salts is a significant advancement, providing a safer and more environmentally friendly method for synthesizing 2,5-dicarboxy-2,5-dihydrofurans (Shipman et al., 2019). Additionally, its reactivity allows for the formation of complex molecules with potential applications in various industries.
Scientific Research Applications
Synthesis of Functionalized 2-Alkylfurans : 2,5-Dimethoxy-2,5-dihydrofuran and vinyl ethers are used to effectively synthesize functionalized 2-alkylfurans. This method offers good yield and mild reaction conditions, making it a useful approach for creating specific furan derivatives (Malanga & Mannucci, 2001).
Drug Discovery : A carbonate-promoted reaction utilizing 2,5-dihydrofuran facilitates a flexible, low-cost, and efficient synthesis of phosphonylated derivatives. This has potential benefits for drug discovery efforts (Hermi et al., 2018).
Organic Synthesis Intermediates : Highly functionalized 5-cyclohexylimino-2,5-dihydrofuran derivatives can be synthesized using a one-pot method, serving as important intermediates in organic synthesis and natural product syntheses (Latifi et al., 2018).
Anti-Tumor Activities : A one-pot method has been developed for synthesizing highly substituted 2,5-dihydrofuran and furan derivatives, some of which show potent in vitro anti-tumor activities against HeLa cells (Wang et al., 2011).
Electrochemical Synthesis : An electrochemical synthesis method for 2,5-dicarboxy-2,5-dihydrofurans has been proposed. This allows synthesizing 2,5-dibutoxy-2,5-dihydrofuran without using lead, a significant advancement in the field (Shipman et al., 2019).
Efficient Synthesis Methods : Techniques have been developed for efficient synthesis of 2,5-dihydrofuran derivatives, some achieving up to 99% yield and enantioselectivity. These methods are crucial for producing chiral furan derivatives (Chen et al., 2014).
Building Blocks in Organic Synthesis : Substituted dihydrofurans, such as 2,5-dihydrofuran, are crucial building blocks in organic synthesis. Various routes for their preparation have been highlighted, demonstrating their wide-ranging utility (Kilroy et al., 2005).
Safety And Hazards
2,5-Dihydrofuran is highly flammable and its vapors may form explosive mixtures with air . It may form explosive peroxides . Containers may explode when heated . It is advised to keep away from heat, sparks, open flames, hot surfaces, and sources of ignition . It is also recommended to use only non-sparking tools and take precautionary measures against static discharges .
Future Directions
The electrosynthesis of 2,5-dicarboxy-2,5-dihydrofurans has been reported . This method does not require the use of lead and is compatible with polar functional groups . The reaction can be readily scaled up and several cyclic olefins worked well as olefin components . This finding provides greater clarity to the literature surrounding the electrosynthesis and potential applications of 2,5-dicarboxy-2,5-dihydrofurans .
properties
IUPAC Name |
2,5-dihydrofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-5-3-1/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGCQEVBJHPOGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051785 | |
Record name | 2,5-Dihydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Aldrich MSDS] | |
Record name | 2,5-Dihydrofuran | |
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Product Name |
2,5-Dihydrofuran | |
CAS RN |
1708-29-8 | |
Record name | 2,5-Dihydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1708-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Dihydrofuran | |
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Record name | 2,5-DIHYDROFURAN | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60532 | |
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Record name | Furan, 2,5-dihydro- | |
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Record name | 2,5-Dihydrofuran | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dihydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.416 | |
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Record name | 2,5-DIHYDROFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD0TIE091T | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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